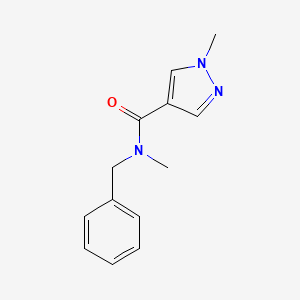
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MPP, is a synthetic compound that has been studied for its potential use in scientific research. MPP is a member of the piperazine family of compounds and is structurally similar to other compounds that have been shown to have biological activity.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one is not fully understood, but it is thought to act as a partial agonist at certain GPCRs. This means that it can bind to the receptor and activate it to a certain extent, but not fully. This partial activation can be useful in studying the function of these receptors.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one can activate certain GPCRs and inhibit others, depending on the specific receptor and the concentration of 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one used. In vivo studies have shown that 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one can affect behavior and physiology in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments is its high affinity for certain GPCRs, which can make it a useful tool for studying these proteins. However, one limitation is that its partial agonist activity may not fully replicate the effects of full agonists or antagonists.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one. One area of interest is its potential use as a tool for studying GPCRs involved in neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a starting point for the development of new drugs that target GPCRs. Overall, 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one is a promising compound for scientific research and has the potential to contribute to our understanding of a wide range of physiological processes.
Métodos De Síntesis
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. Other methods include the reaction of 4-methylpiperazine with 3-pyridinecarboxylic acid and subsequent reduction, or the reaction of 4-methylpiperazine with 3-pyridinecarboxamide and subsequent deprotection.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in a wide range of physiological processes and are the target of many drugs. 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one has been shown to have high affinity for certain GPCRs, making it a potential tool for studying these proteins.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)13(17)5-4-12-3-2-6-14-11-12/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVJGLMMZPBZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


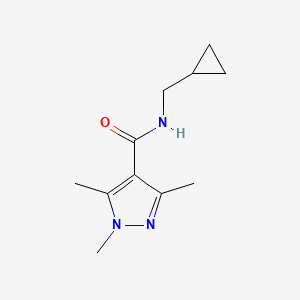
![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)

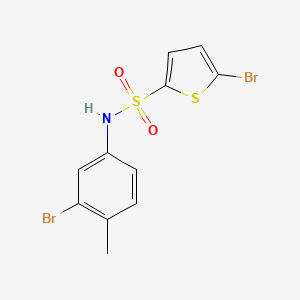
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
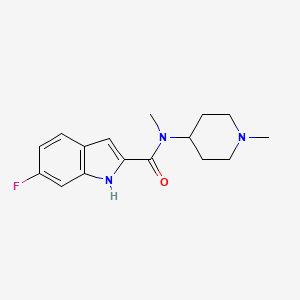
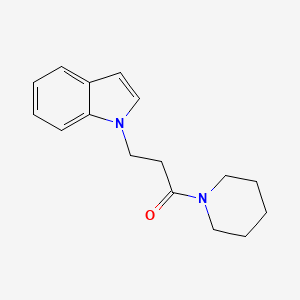
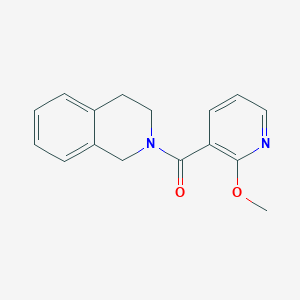
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


